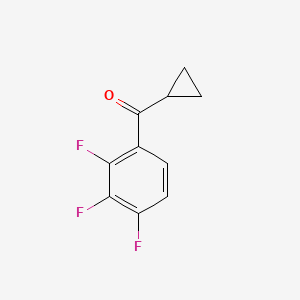

2,3,4-Trifluorophenyl cyclopropyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-Trifluorophenyl cyclopropyl ketone is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,3,4-Trifluorophenyl cyclopropyl ketone has been investigated for its potential as a pharmaceutical intermediate. Its unique fluorinated structure can enhance the biological activity of drug candidates.

- Case Study : Research has shown that compounds containing trifluoromethyl groups exhibit increased lipophilicity and metabolic stability, which are desirable properties in drug design. For example, derivatives of cyclopropyl ketones have been developed as inhibitors for various enzymes implicated in cancer and inflammation pathways .

Catalytic Reactions

The compound serves as a versatile substrate in catalytic reactions, particularly in cycloaddition processes.

- Catalytic Applications : Studies have demonstrated that this compound can participate in formal [3 + 2] cycloadditions with alkenes and alkynes. These reactions yield complex bicyclic structures that are valuable in synthesizing natural products and pharmaceuticals .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Formal [3 + 2] Cycloaddition | SmI₂ catalysis | Up to 90% |

| Nickel-Catalyzed Coupling | Ni(ClO₄)₂·6H₂O at 80°C | Up to 67% |

Material Science

The incorporation of trifluoromethyl groups into polymer matrices has been explored for developing materials with enhanced thermal stability and chemical resistance.

- Research Insight : The presence of the trifluoromethyl group contributes to the hydrophobicity and mechanical strength of polymers. This property is advantageous in applications such as coatings and adhesives where durability is crucial .

Mechanistic Studies

Mechanistic investigations into the reactions involving this compound reveal insights into its reactivity patterns.

- Mechanism Insights : The reactivity is influenced by steric and electronic factors associated with the trifluoromethyl group. Computational studies indicate that the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during catalytic transformations .

Analyse Chemischer Reaktionen

Chemical Reactions of Cyclopropyl Ketones

Cyclopropyl ketones are known for their participation in several types of chemical reactions, including:

-

Nucleophilic Addition : These compounds can undergo nucleophilic addition reactions typical of ketones, where the carbonyl group is attacked by a nucleophile.

-

Radical Coupling Reactions : Cyclopropyl ketones can participate in radical coupling reactions, such as those catalyzed by samarium(II) iodide (SmI₂), which facilitate the formation of new carbon-carbon bonds .

-

Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new functionalized compounds .

Potential Reactions of 2,3,4-Trifluorophenyl Cyclopropyl Ketone

Given the properties of fluorinated phenyl groups and cyclopropyl ketones, this compound may participate in reactions similar to those of other cyclopropyl ketones. The trifluorophenyl group could influence the reactivity by introducing electron-withdrawing effects, potentially enhancing the susceptibility of the carbonyl group to nucleophilic attack or affecting the stability of radical intermediates.

Nucleophilic Addition

| Nucleophile | Reaction Conditions | Expected Product |

|---|---|---|

| Grignard Reagents | THF, -78°C to rt | Tertiary Alcohol |

| Hydride Sources (e.g., NaBH₄) | Ethanol, rt | Secondary Alcohol |

Radical Coupling

| Alkyne/Alkene | Catalyst | Conditions | Expected Product |

|---|---|---|---|

| Phenylacetylene | SmI₂ (15 mol%) | THF, rt | Cyclopentene Derivative |

| Styrene | SmI₂ (15 mol%) | THF, rt | Cyclohexene Derivative |

Ring-Opening Reactions

| Reagent | Conditions | Expected Product |

|---|---|---|

| Zinc Triflimide | Reflux, solvent | Open-Chain Compound |

Eigenschaften

IUPAC Name |

cyclopropyl-(2,3,4-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWRNGJLXOXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.